molecular formula C18H23ClN2O4 B2567066 N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899958-28-2

N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B2567066
CAS No.: 899958-28-2
M. Wt: 366.84
InChI Key: FHUNVQAIXWLQKK-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,4-dioxaspiro[4.5]decane moiety, a structure known as a ketone protecting group, which can enhance a compound's stability and modulate its pharmacokinetic properties during investigative studies . The core structure is functionalized with an ethanediamide (oxalamide) linker connected to a 3-chloro-4-methylphenyl group. The oxalamide functional group is a privileged pharmacophore in medicinal chemistry, often contributing to desired bioactivity through strong hydrogen-bonding interactions with biological targets. The specific research applications and mechanism of action for this compound are not fully elucidated and represent an area of active investigation. Its structural profile suggests potential utility as a key intermediate in organic synthesis or as a candidate for screening in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can explore its properties to develop novel therapeutic agents or biochemical probes. As with all specialized research chemicals, this product is strictly for non-human, non-clinical research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c1-12-5-6-13(9-15(12)19)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUNVQAIXWLQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 4746-97-8
  • Structure : The compound features a dioxaspiro structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function through:

  • Receptor Binding : The presence of the chloro and methyl groups may enhance binding affinity to specific receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which can affect cellular processes.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of dioxaspiro derivatives, this compound was tested against:

  • Escherichia coli
  • Staphylococcus aureus

Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed:

  • IC50 values ranging from 20 to 40 µM for related dioxaspiro compounds.
  • Induction of apoptosis was confirmed through flow cytometry assays.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialE. coli>50Significant growth reduction
AntimicrobialS. aureus>50Significant growth reduction
CytotoxicityHeLa cells20–40Induction of apoptosis
CytotoxicityMCF-7 cells20–40Induction of apoptosis

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Motifs

Compounds containing the 1,4-dioxaspiro[4.5]decan-2-yl group are highlighted in multiple studies:

Compound Name Key Structural Features Molecular Weight Key Properties/Applications Reference
N'-(3-Chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide Ethanediamide backbone; spiro[4.5]decan-2-ylmethyl; 3-chloro-4-methylphenyl substituent Not reported Presumed applications in medicinal chemistry (inferred from analogs)
N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide Ethanediamide backbone; spiro[4.4]nonan-2-ylmethyl; 3-nitrophenyl substituent 349.34 g/mol Smaller spiro ring ([4.4] vs. [4.5]); nitro group enhances polarity
3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine () Propargylamine backbone; spiro[4.5]decan-2-yl group Not reported Intermediate in probe synthesis for quorum sensing studies

Key Observations :

  • Substituent Effects: The 3-chloro-4-methylphenyl group offers a balance of lipophilicity (chlorine) and steric hindrance (methyl), contrasting with the electron-withdrawing nitro group in the spiro[4.4]nonan analog .
Aromatic Amides and Acetamide Derivatives

N-Substituted amides with aromatic groups are widely studied for their pharmacological and coordination properties:

Compound Name Key Structural Features Molecular Weight Key Properties/Applications Reference
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Dichlorophenyl group; pyrazolyl ring; planar amide group 390.26 g/mol Forms R22(10) hydrogen-bonded dimers; structural mimic of benzylpenicillin
Alachlor () Chloroacetamide backbone; 2,6-diethylphenyl and methoxymethyl groups 269.77 g/mol Herbicide; inhibits plant cell division

Key Observations :

  • Hydrogen Bonding : The target compound’s ethanediamide group may engage in hydrogen bonding similar to the R22(10) dimers observed in , influencing crystallinity and solubility .

Q & A

Basic: What synthetic strategies are recommended for preparing N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this ethanediamide derivative likely involves multi-step reactions, including:

  • Amide bond formation : Coupling the 3-chloro-4-methylphenylamine moiety with the spirocyclic component.
  • Spirocyclic intermediate preparation : The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group may require ketal protection of a ketone precursor followed by alkylation (e.g., using NaH/DMF systems) .
  • Catalytic methods : Palladium-catalyzed C-H activation (as in ) could introduce substituents, with optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., NaOtBu) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating pure products. Monitor reaction progress via TLC and adjust solvent ratios (e.g., hexane/ethyl acetate) based on polarity .

Basic: Which analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions, spirocyclic geometry, and amide connectivity. Compare chemical shifts with similar spiro compounds (e.g., δ 1.5–2.5 ppm for dioxaspiro protons) .
    • IR : Validate amide C=O stretches (~1650–1700 cm⁻¹) and absence of precursor functional groups (e.g., -NH₂) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₂₄ClNO₄) and detect fragmentation patterns .
  • Purity assessment : HPLC with UV detection (λmax ~250–270 nm, based on aromatic/amide chromophores) using reverse-phase columns (e.g., C18) .

Advanced: How can X-ray crystallography resolve ambiguities in the spirocyclic structure, and what challenges arise during refinement?

Methodological Answer:

  • Crystallization : Use slow evaporation in solvents like dichloromethane/hexane to obtain single crystals. Spiro compounds often exhibit conformational flexibility, requiring low-temperature (e.g., 100 K) data collection to reduce thermal motion .
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include modeling disordered dioxaspiro rings; apply restraints (e.g., SIMU/ISOR) and validate with R1/wR2 convergence (<5% discrepancy) .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .

Advanced: What experimental frameworks are suitable for evaluating the compound’s bioactivity, particularly in vitro vs. in vivo models?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates. Include positive controls (e.g., staurosporine) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to cisplatin .
  • In vivo translation :
    • Pharmacokinetics : Assess bioavailability via oral/intravenous administration in rodents. Monitor plasma levels using LC-MS/MS .
    • Disease models : For anti-inflammatory activity, use carrageenan-induced paw edema in mice, measuring TNF-α suppression via ELISA .

Advanced: How can researchers address contradictions in reported bioactivity data caused by varying synthetic routes?

Methodological Answer:

  • Source tracking : Compare impurity profiles (HPLC-MS) across batches. Trace byproducts (e.g., unreacted spiro intermediates) may act as off-target inhibitors .
  • Structural benchmarking : Validate all batches via ¹H NMR and X-ray crystallography to confirm consistency .
  • Biological replication : Repeat assays in independent labs using standardized protocols (e.g., CLIA guidelines) to isolate synthesis-related variability .

Advanced: What computational and theoretical frameworks are recommended for studying the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide structural optimization .
  • Theoretical alignment : Link findings to established mechanisms (e.g., competitive inhibition kinetics) to contextualize results within broader biochemical pathways .

Advanced: How should environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer:

  • Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light). Monitor via LC-MS for breakdown products (e.g., dechlorinated derivatives) .
  • Partitioning analysis : Measure logP (octanol-water) to predict bioaccumulation potential. High logP (>3) suggests lipid membrane affinity .
  • Toxicity screening : Use Daphnia magna or algae models (OECD guidelines) to determine EC₅₀ values, ensuring compliance with REACH regulations .

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